molecular formula C9H10ClF3N2O2 B2542476 [(2-Nitrophenyl)methyl](2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1171562-15-4

[(2-Nitrophenyl)methyl](2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B2542476
CAS No.: 1171562-15-4
M. Wt: 270.64
InChI Key: FEKBSAJDRINKOZ-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C9H10ClF3N2O2. This compound is known for its unique structure, which includes a nitrophenyl group and a trifluoroethylamine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrophenyl)methylamine hydrochloride typically involves the reaction of 2-nitrobenzyl chloride with 2,2,2-trifluoroethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2-Nitrophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Nitrophenyl)methylamine hydrochloride is used in several scientific research fields:

Mechanism of Action

The mechanism of action of (2-Nitrophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the trifluoroethylamine moiety can enhance the compound’s stability and reactivity. These interactions can affect biological pathways and molecular targets, making the compound useful in various applications.

Comparison with Similar Compounds

(2-Nitrophenyl)methylamine hydrochloride can be compared with other similar compounds such as:

The presence of the trifluoroethyl group in (2-Nitrophenyl)methylamine hydrochloride makes it unique, providing enhanced stability and reactivity compared to its analogs .

Properties

IUPAC Name

2,2,2-trifluoro-N-[(2-nitrophenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)6-13-5-7-3-1-2-4-8(7)14(15)16;/h1-4,13H,5-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKBSAJDRINKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC(F)(F)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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